molecular formula C11H18ClN3O2 B2681488 N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride CAS No. 2241128-87-8

N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride

Cat. No.: B2681488
CAS No.: 2241128-87-8
M. Wt: 259.73
InChI Key: YHUULTOQOGPCKM-UHFFFAOYSA-N
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Description

N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperidin-3-yl group at position 2, a methyl group at position 4, and a carboxamide moiety at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-7-9(10(15)12-2)16-11(14-7)8-4-3-5-13-6-8;/h8,13H,3-6H2,1-2H3,(H,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUULTOQOGPCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CCCNC2)C(=O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Oxazole Ring Formation: The oxazole ring is often formed via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Coupling Reactions: The piperidine and oxazole rings are then coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug discovery programs.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

1,3-Oxazole Derivatives

  • N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide Hydrochloride : Features a 1,3-oxazole core with a piperidine ring at position 2 and a carboxamide group.
  • 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide (): Shares the 1,3-oxazole-carboxamide backbone but substitutes piperidine with a chloropyridinyl group and ethylamine. This substitution reduces basicity compared to piperidine-containing analogs.
  • N-[(pyridin-2-yl)methyl]-1,3-oxazole-5-carboxamide (): Replaces piperidine with a pyridinylmethyl group, altering steric and electronic properties.

Piperidine-Containing Analogs

  • N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride (): Utilizes a 1,2,4-oxadiazole instead of 1,3-oxazole, increasing metabolic stability due to reduced susceptibility to hydrolysis .
  • N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride (): Substitutes the oxazole ring with a benzodioxole moiety, enhancing aromatic π-π interactions but reducing hydrogen-bonding capacity.

Pharmacokinetic and Metabolic Comparisons

Metabolic Pathways

  • N-Demethylation: Observed in 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) (), where liver microsomes mediate N-demethylation to produce formaldehyde and aminoimidazole metabolites. Piperidine-containing compounds like the target molecule may undergo similar N-dealkylation, but their oxazole ring could resist oxidative degradation better than imidazole analogs .
  • Microsomal Enzyme Induction : Barbiturates and prochlorperazine enhance N-demethylation in DIC (). Piperidine-oxazole hybrids may exhibit similar enzyme-dependent metabolism, affecting their half-life.

Solubility and Bioavailability

  • Hydrochloride Salts: Both the target compound and N-(5-chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide hydrochloride () utilize hydrochloride salts to improve aqueous solubility, critical for oral bioavailability.
  • LogP Comparisons :

    Compound LogP (Predicted) Water Solubility (mg/mL)
    Target Compound 1.8 12.5 (HCl salt)
    Compound 2.5 5.2
    Compound 1.2 18.7 (Dihydrochloride)

Biological Activity

N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide;hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 2090297-88-2

Biological Activity Overview

Recent studies have indicated that compounds related to oxazole derivatives exhibit significant biological activities, particularly in anticancer research. The biological activity of this compound can be summarized as follows:

Anticancer Activity

Research has demonstrated that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study on similar oxazolo[5,4-d]pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation:

CompoundCancer Cell LineCC50 (µM)Reference Drug CC50 (µM)
3gHT29 (Colon)58.4Cisplatin: 47.2
5-Fluorouracil: 381.2

This data suggests that this compound may possess similar properties due to its structural analogies with effective anticancer agents .

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Compounds like N,4-Dimethyl have been shown to inhibit various kinases and enzymes involved in cancer progression.
  • Induction of Apoptosis : The activation of the apoptotic pathway through caspase activation is a noted mechanism for these compounds.
  • Anti-Angiogenic Properties : Some studies have indicated that oxazole derivatives can inhibit angiogenesis, thereby limiting tumor growth and metastasis .

Case Studies

A notable case study involved the evaluation of a series of oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines (A549, MCF7, LoVo, HT29). The results indicated that certain derivatives had significantly lower toxicity towards normal cells while maintaining high cytotoxicity against cancer cells. This selectivity is crucial for developing safer anticancer therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing N,4-Dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Amide Coupling : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the oxazole-5-carboxylic acid moiety to the piperidine amine .
    • Heterocycle Formation : Employ cyclization reactions (e.g., via dehydration of intermediate thioamides) to construct the oxazole ring .
    • Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to yield the hydrochloride salt .
  • Optimization :
    • Temperature : Maintain 0–5°C during acid-sensitive steps (e.g., cyclization) to prevent side reactions .
    • Solvent Choice : Use anhydrous DMF or THF to enhance reaction efficiency and purity .
    • Catalysts : Test Pd-catalyzed cross-coupling for introducing substituents to the piperidine ring .

Q. What analytical techniques are critical for confirming structural integrity and purity during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups on oxazole and piperidine) . Example: A singlet at δ 2.35 ppm (CDCl3) for N-methyl protons .
  • High-Performance Liquid Chromatography (HPLC) :
    • Parameters : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to assess purity (>98%) .
  • Mass Spectrometry (MS) :
    • HRMS : Verify molecular ion [M+H]+ at m/z 296.1521 (calculated for C12H19N3O2·HCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Replication :
    • Use isogenic cell lines (e.g., HEK293 with/without target receptor overexpression) to isolate compound-target interactions .
  • Binding Affinity Studies :
    • Perform thermodynamic cycle analysis (e.g., mutant vs. wild-type receptors) to identify critical residues (e.g., K3.28 in CB1 receptor studies) affecting activity .
  • Data Normalization :
    • Normalize IC50 values against control compounds with known activity profiles (e.g., BMS-354825 for kinase inhibition) .

Q. What structural modifications enhance selectivity toward kinase targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies :
    • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the piperidine 3-position to improve Abl kinase selectivity .
    • Oxazole Modifications : Replace the 4-methyl group with bulkier substituents (e.g., isopropyl) to reduce off-target binding .
  • Computational Modeling :
    • Dock analogs into FXa or Src kinase crystal structures (PDB: 2BOH) to predict steric clashes/hydrogen bonding .

Q. How should in vivo pharmacokinetic (PK) studies be designed to minimize variability?

Methodological Answer:

  • Model Selection :
    • Use xenograft models (e.g., K562 leukemia) for evaluating oral bioavailability and tumor regression .
  • Dosing Protocol :
    • Administer compound at 10–50 mg/kg/day via oral gavage, with plasma sampling at 0, 1, 3, 6, 12, and 24 hours post-dose .
  • Analytical Validation :
    • Quantify compound levels using LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .

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